molecular formula C22H14ClN5OS B13780538 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- CAS No. 66403-51-8

1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)-

Cat. No.: B13780538
CAS No.: 66403-51-8
M. Wt: 431.9 g/mol
InChI Key: NUYZWJKOVINJFT-UHFFFAOYSA-N
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Description

1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a chlorobenzoyl group, a phenyl group, and a tetrazolylthio group attached to the indole core.

Preparation Methods

The synthesis of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the chlorobenzoyl, phenyl, and tetrazolylthio groups through various chemical reactions. Common reagents used in these reactions include chlorobenzoyl chloride, phenylboronic acid, and sodium azide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development. It may exhibit activity against various diseases and conditions, making it a valuable target for medicinal chemistry research.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- can be compared with other similar compounds, such as:

    1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-yl)-: This compound lacks the thio group, which may result in different chemical and biological properties.

    1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylmethyl)-: The presence of a methyl group instead of a thio group may alter the compound’s reactivity and biological activity.

    1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylamino)-: The amino group may confer different pharmacological properties compared to the thio group.

The uniqueness of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

66403-51-8

Molecular Formula

C22H14ClN5OS

Molecular Weight

431.9 g/mol

IUPAC Name

(4-chlorophenyl)-[2-phenyl-3-(2H-tetrazol-5-ylsulfanyl)indol-1-yl]methanone

InChI

InChI=1S/C22H14ClN5OS/c23-16-12-10-15(11-13-16)21(29)28-18-9-5-4-8-17(18)20(30-22-24-26-27-25-22)19(28)14-6-2-1-3-7-14/h1-13H,(H,24,25,26,27)

InChI Key

NUYZWJKOVINJFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl)SC5=NNN=N5

Origin of Product

United States

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